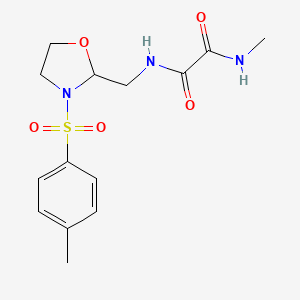
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound with the molecular formula C14H19N3O5S and a molecular weight of 341.38 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves multiple steps, starting from the preparation of the oxazolidinone ring. The oxazolidinone nucleus is a popular heterocycle framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations . The synthesis typically involves the reaction of an appropriate amine with an oxalyl chloride derivative under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the production follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tosyl group in the oxazolidinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of peptide bonds, thereby halting bacterial growth.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against certain bacterial strains.
Uniqueness
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the tosyl group on the oxazolidinone ring, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.
生物活性
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique molecular structure which includes an oxalamide core and a tosylated oxazolidine substituent. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O4S. The compound features:
- Oxalamide Core : Known for forming hydrogen bonds with biological macromolecules.
- Tosyl Group : Enhances binding affinity and specificity.
- Oxazolidine Ring : Contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites on target proteins.
- Disruption of Cellular Processes : It may interfere with normal cellular functions by modulating signal transduction pathways.
- Hydrogen Bonding : The oxalamide core facilitates interactions with various biomolecules, enhancing its potential as a biochemical probe or inhibitor.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Properties : Investigated for potential use in cancer therapeutics due to its ability to inhibit tumor cell proliferation.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
-
Anticancer Research :
- In vitro tests demonstrated that this compound reduced viability in several cancer cell lines, suggesting its potential as a lead compound for drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | Isobutyl group | Antimicrobial, anticancer |
| N1-methyl-N2-((3-tosylpyrrolidin-2-yl)methyl)oxalamide | Pyrrolidine ring | Enzyme inhibition |
| N1-methyl-N2-(benzothiazolylmethyl)oxalamide | Benzothiazole moiety | Anticancer |
特性
IUPAC Name |
N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKLVNBJGQXZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













